3-Methoxy-N,N-dimethylaniline

Description

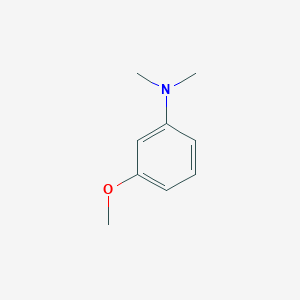

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYHVSKDHLMMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166337 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15799-79-8 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015799798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,N-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Methoxy-N,N-dimethylaniline

CAS: 15799-79-8 | Formula:

Executive Summary

3-Methoxy-N,N-dimethylaniline (also known as N,N-Dimethyl-m-anisidine) is a meta-substituted aromatic amine characterized by dual electron-donating substituents.[2][4] It serves as a critical intermediate in the synthesis of azo dyes and as a defined impurity reference standard in the manufacturing of acetylcholinesterase inhibitors (e.g., Neostigmine). This guide details its physicochemical profile, optimized synthetic routes, and electronic directing effects, providing a roadmap for its use in high-precision organic synthesis and pharmaceutical impurity profiling.[2][5]

Molecular Identity & Physicochemical Profile[1][2][5][6][7][8][9]

The compound features a benzene core substituted at the 1- and 3-positions by dimethylamino and methoxy groups, respectively.[2][5] This meta relationship creates a unique electronic environment where the directing effects of both groups reinforce reactivity at specific ring positions, distinct from ortho/para isomers.[5]

Table 1: Physicochemical Specifications

| Property | Value | Context/Notes |

| Appearance | Clear to amber liquid | Darkens upon oxidation/air exposure.[2][5] |

| Boiling Point | 113–114 °C @ 6 mmHg | High boiling point necessitates vacuum distillation for purification.[5] |

| Density | 1.031 g/mL (20 °C) | Slightly denser than water; forms the lower layer in aqueous extractions.[5] |

| Refractive Index | High index characteristic of electron-rich aromatic systems.[2] | |

| Solubility | Immiscible in | Soluble in EtOH, |

| pKa (Calc) | ~5.3 (Conjugate acid) | Less basic than N,N-dimethylaniline due to the inductive withdrawal of the m-methoxy group.[2] |

Synthetic Routes & Optimization

For research and scale-up, the most robust synthesis involves the reductive methylation of m-anisidine.[2] This avoids the harsh conditions of direct alkylation, which can lead to quaternary ammonium salts.[5]

Protocol: Eschweiler-Clarke Reductive Methylation

This method utilizes formaldehyde as the carbon source and formic acid as the hydride donor.[2][5] It is self-limiting to the tertiary amine, preventing over-alkylation to the quaternary salt.[2][5]

Reaction Scheme:

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve m-anisidine (1.0 eq) in Formic acid (98%, 5.0 eq).

-

Addition: Cool to 0°C. Add Formaldehyde (37% aq. solution, 2.2 eq) dropwise to control the exotherm.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours.

evolution indicates reaction progress.[2][5] -

Workup:

-

Purification: Dry organic layer over

, concentrate in vacuo, and distill under reduced pressure (113°C @ 6 mmHg) to obtain a pale yellow oil.

Electronic Structure & Reactivity (Mechanistic Insight)

The reactivity of this compound is governed by the cooperative and competitive directing effects of the

- Effect: Strong activator, directs ortho (C2, C6) and para (C4).[2][5]

- Effect: Moderate activator, directs ortho (C2, C4) and para (C6).[2][5]

Regioselectivity Analysis:

-

C4 Position: Activated by the para effect of

and the ortho effect of -

C6 Position: Activated by the ortho effect of

and the para effect of -

C2 Position: Located between two substituents.[5] Sterically crowded and kinetically disfavored for substitution despite electronic activation.[5]

Visualization: Electronic Activation Map

The following diagram illustrates the superimposed directing effects leading to C4/C6 selectivity.

Figure 1: Cooperative directing effects identify C4 as the primary site for Electrophilic Aromatic Substitution (EAS).[2][5]

Applications in Drug Discovery & Materials[6]

A. Pharmaceutical Impurity Profiling

In the synthesis of Neostigmine (a cholinesterase inhibitor) and related carbamates, 3-dimethylaminophenol is a key intermediate.[2][5]

-

Origin: If the phenolic oxygen is inadvertently methylated (e.g., presence of methyl halides or methanol under acidic conditions), this compound is formed.[2][5]

-

Significance: It serves as a standard for "Impurity 24" in HPLC protocols.[5] Because it lacks the ionizable phenolic -OH or the quaternary ammonium salt, its retention time and lipophilicity differ significantly from the API (Active Pharmaceutical Ingredient), making it a critical marker for process control.[2][5]

B. Azo Dye Precursor

The activated C4 position allows for rapid coupling with diazonium salts.[5]

-

Reaction: Coupling with diazotized sulfanilic acid yields acid dyes.[5]

-

Color Tuning: The meta-methoxy group induces a bathochromic shift (red-shift) compared to unsubstituted N,N-dimethylaniline, essential for tuning the absorption maximum (

) in dye chemistry.[2][5]

Safety & Handling (GHS Classification)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[2][5] |

| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin.[5] |

| Acute Toxicity (Inhalation) | H331 | Toxic if inhaled.[5] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[5] |

Critical Handling Protocols:

-

PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), chemical splash goggles, and a NIOSH-approved respirator if fume hood airflow is insufficient.[2][5]

-

Storage: Store under inert gas (Argon/Nitrogen) in the dark. The amino group is susceptible to N-oxidation, and the electron-rich ring can undergo slow oxidative polymerization in air.[2][5]

References

-

ChemicalBook. (2025).[5] 3-Dimethylaminoanisole Properties and Safety. Retrieved from [2]

-

Thermo Fisher Scientific. (2020).[5] Safety Data Sheet: this compound. Retrieved from [2]

-

National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 87567817, this compound. Retrieved from [2][4]

-

Gurnos, J., et al. (1934).[5] Methylation of substituted anilines. Journal of the Chemical Society, 1420.[5] (Foundational synthesis reference).

Sources

An In-Depth Technical Guide to 3-Methoxy-N,N-dimethylaniline (CAS: 15799-79-8)

This guide provides a comprehensive technical overview of 3-Methoxy-N,N-dimethylaniline, a versatile substituted aniline derivative. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, applications, and safe handling. The structure herein is designed to logically present the core scientific and practical knowledge required to effectively utilize this compound in a research and development setting.

Core Molecular Profile and Physicochemical Properties

This compound, also known as N,N-Dimethyl-m-anisidine, is an aromatic organic compound featuring a dimethylamino group and a methoxy group attached to a benzene ring at positions 1 and 3, respectively.[1][2] This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in multi-step organic synthesis.

The causality behind its utility stems from the interplay of its functional groups. The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). The methoxy group is also an activating, ortho-para directing group. This combined electronic influence makes the molecule highly reactive at specific positions, a feature exploited in the synthesis of more complex molecular architectures.

A summary of its key physicochemical properties is presented below. Note that while often described as a liquid, it may be supplied as a solid depending on purity and storage temperature.[1][3]

| Property | Value | Source(s) |

| CAS Number | 15799-79-8 | [1] |

| Molecular Formula | C₉H₁₃NO | [1][4] |

| Molecular Weight | 151.21 g/mol | [2][4] |

| Appearance | Clear, colorless to yellow liquid | [1][5] |

| Boiling Point | 113-114 °C at 6 mmHg (800 Pa) | [4][5] |

| Density | 1.031 g/mL | [4] |

| Refractive Index | 1.556 - 1.560 at 20 °C | [1] |

| Solubility | Not miscible or difficult to mix in water. | [4] |

| pKa (Predicted) | 4.0 ± 0.10 | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the N-methylation of its primary amine precursor, 3-methoxyaniline. Two robust and well-established methods are presented here: a direct reductive amination and the classic Eschweiler-Clarke reaction.

Reductive Amination with Formaldehyde and NaBH₃CN

This method provides a high-yield, direct route from the corresponding aniline using a mild reducing agent. The choice of sodium cyanoborohydride (NaBH₃CN) is strategic; it is a selective reducing agent that is stable in mildly acidic conditions and preferentially reduces the iminium ion intermediate over the starting aldehyde (formaldehyde), preventing unwanted side reactions.[6]

-

Reaction Setup: To a round-bottom flask, add 3-methoxyaniline (1.0 equiv), paraformaldehyde (5.4 equiv), and sodium cyanoborohydride (5.4 equiv) in tetrahydrofuran (THF).

-

Acidification: Cool the mixture and add glacial acetic acid (5.4 equiv) dropwise. The acid catalyzes the formation of the iminium ion intermediate.

-

Reaction: Heat the resulting mixture to 50 °C and stir for 18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Partition the mixture between a saturated aqueous sodium bicarbonate solution and diethyl ether. The bicarbonate quench neutralizes the acetic acid.

-

Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine). This removes residual salts and water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford the pure product.

Caption: Reductive amination workflow for synthesis.

The Eschweiler-Clarke Reaction: A Classic Alternative

The Eschweiler-Clarke reaction is a cornerstone of amine methylation in organic chemistry.[7][8] It utilizes an excess of formaldehyde and formic acid to exhaustively methylate a primary or secondary amine to the corresponding tertiary amine.[9][10]

Causality of the Method: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. Formic acid then serves as a hydride donor, reducing the iminium ion to the methylated amine.[8] A key advantage of this protocol is its irreversibility, driven by the formation of carbon dioxide gas from the oxidation of formic acid.[7] This ensures the reaction proceeds to completion and, critically, prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion.[8][10] This self-validating endpoint makes it a highly reliable and trustworthy protocol.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Analytical Characterization Protocols

Rigorous characterization is essential to confirm the identity and purity of the synthesized material. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for structural confirmation. The expected spectrum is well-defined and consistent with the molecular structure.

| ¹H NMR Data (400 MHz, CDCl₃) [6] | |

| Chemical Shift (δ, ppm) | Description |

| 7.16 | Triplet (t), 1H (Aromatic C5-H) |

| 6.37 | Doublet of doublets (dd), 1H (Aromatic C6-H) |

| 6.30 | Multiplet (m), 2H (Aromatic C2-H, C4-H) |

| 3.80 | Singlet (s), 3H (Methoxy -OCH₃) |

| 2.94 | Singlet (s), 6H (Dimethylamino -N(CH₃)₂) |

| Predicted Analytical Data | |

| Technique | Expected Signals/Values |

| ¹³C NMR (101 MHz, CDCl₃) | ~160.5 (C-O), ~152.0 (C-N), ~129.5 (Ar-CH), ~105.0 (Ar-CH), ~102.0 (Ar-CH), ~98.0 (Ar-CH), ~55.0 (-OCH₃), ~40.5 (-N(CH₃)₂) |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 151. Key fragment at m/z = 136 ([M-CH₃]⁺). |

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing purity and identifying volatile byproducts.

-

Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate).

-

Inject onto a standard non-polar capillary column (e.g., DB-5ms).

-

Use a temperature gradient (e.g., 50 °C to 250 °C) to ensure separation of components.

-

Purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrometer confirms the identity of the peak.

-

Applications in Research and Development

This compound serves as a nucleophilic building block in the synthesis of pharmaceuticals and other high-value organic materials.[4]

Intermediate in Pharmaceutical Synthesis

Commercial suppliers note its use as a precursor for compounds with potential antineoplastic and antibacterial properties.[2][4] While specific, peer-reviewed studies demonstrating the efficacy of this compound itself are not prominent, the broader class of substituted anilines is a well-established pharmacophore in drug discovery.[13] For example, aniline derivatives are core components of kinase inhibitors used in oncology.[14][15] The electron-rich nature of this compound makes it an attractive starting point for building molecules that target biological systems.

Researchers may leverage this compound as a scaffold, performing electrophilic aromatic substitution to introduce further complexity or using it in cross-coupling reactions to build larger molecular frameworks.

Caption: Role as a scaffold in a drug discovery workflow.

Representative Protocol: Electrophilic Bromination

To illustrate its utility, the following is a representative protocol for an electrophilic aromatic substitution, a common transformation for this substrate class. The high activation from the -NMe₂ and -OMe groups suggests the reaction will be rapid and may require mild conditions to prevent poly-bromination. (Adapted from procedures for N,N-dimethylaniline).[3]

-

Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps control the exothermicity of the reaction.

-

Bromination: Add a solution of bromine (1.0 equiv) in the same solvent dropwise with vigorous stirring. The bromine color should disappear upon addition.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

Workup & Purification: Neutralize the mixture with sodium bicarbonate, extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[12] The parent compound, N,N-dimethylaniline, is known to be toxic by ingestion, inhalation, and skin absorption, with chronic exposure affecting the CNS, blood, and liver.[16]

| Hazard Statement[12] | GHS Classification | Precautionary Measures |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |

| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Wear protective gloves and clothing. |

| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Use only outdoors or in a well-ventilated area. Avoid breathing vapors. |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[12]

References

-

Eschweiler-Clarke reaction. (n.d.). In Name-Reaction.com. Retrieved January 31, 2026, from [Link]

-

Eschweiler–Clarke reaction. (n.d.). In Grokipedia. Retrieved January 31, 2026, from [Link]

-

N,N-Dimethylaniline. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

-

Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

-

Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

-

Xu, L., Li, X., Zhu, Y., & Xiang, Y. (2015). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry, 39(8), 5867-5870. [Link]

-

Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. [Link]

-

Klapars, A., et al. (2001). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Synthetic Communications, 31(22), 3447-3455. [Link]

-

Ziolek, M., et al. (2004). Synthesis of N-methylaniline over molecular sieve catalysts. Catalysis Today, 90(1-2), 123-129. [Link]

-

Li, G., et al. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie. [Link]

-

N,N-Dimethylaniline. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 31, 2026, from [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). Royal Society of Chemistry. [Link]

-

Supporting Information. (n.d.). Max-Planck-Gesellschaft. Retrieved January 31, 2026, from [Link]

-

Lindsay, V. N. G., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(19), 11359–11368. [Link]

-

Merget, B., et al. (2017). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 61(4), e02270-16. [Link]

-

Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Chimia, 69(6), 345-347. [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475. [Link]

-

Hossain, S., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(16), 4983. [Link]

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. [Link]

Sources

- 1. This compound, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 4. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. name-reaction.com [name-reaction.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. cresset-group.com [cresset-group.com]

- 14. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. epa.gov [epa.gov]

Mechanistic Profiling of 3-Methoxy-N,N-dimethylaniline: Electron-Donating Dynamics and Reactivity

[1]

Executive Summary

3-Methoxy-N,N-dimethylaniline (CAS: 15799-79-8), often referred to as m-dimethylanisidine, represents a unique case study in physical organic chemistry due to the competitive electronic effects of its substituents.[1] Unlike its para-isomer, where resonance effects align to create a "super-donor," the meta-isomer exhibits a frustrated electronic landscape.[1] The methoxy group exerts an inductive electron-withdrawing effect (

This guide provides a rigorous analysis of these properties, offering researchers a validated framework for utilizing this molecule in charge-transfer complexes, fluorescent probes, and electrophilic aromatic substitutions.[1]

Electronic Architecture & Theoretical Framework

To predict the reactivity of this compound, one must deconstruct the substituent effects using Hammett Linear Free Energy Relationships (LFER). The molecule's behavior is defined by the interplay between the dimethylamino group (

The Hammett Conflict

The electron-donating power of the nitrogen lone pair is the primary driver of this molecule's reactivity. However, the meta-methoxy group alters this availability differently than in the para isomer.

-

Dimethylamino Group (

): Strong -

Methoxy Group (

) at meta: [1][4]-

Inductive Effect (

): Oxygen is electronegative.[1] At the meta position, it pulls electron density through the -

Resonance Effect (

): While

-

Quantitative Impact:

Using standard Hammett substituent constants (

Conclusion: The nitrogen center in this compound is less basic and harder to oxidize than the parent N,N-dimethylaniline (DMA), because the meta-methoxy group acts primarily as an electron sink relative to the nitrogen. However, the ring itself remains highly activated at specific carbons (C4 and C6) due to the cooperative resonance donation from both groups into the

Visualization of Electronic Vectors

Caption: Vector analysis showing the dichotomy between Nitrogen deactivation (inductive) and Ring activation (resonance).

Quantitative Metrics: Electrochemical Validation

For researchers developing redox-active materials or hole-transport layers, the Oxidation Potential (

Experimental Protocol: Cyclic Voltammetry (CV)[1]

Objective: Determine the first oxidation potential (

Reagents & Setup:

-

Solvent: Anhydrous Acetonitrile (

) or Dichloromethane (DCM).[1] -

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).[1] -

Analyte: 1.0 mM this compound.

-

Internal Standard: Ferrocene (

).[1] -

Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).[1]

Step-by-Step Workflow:

-

Blank Scan: Run a CV of the solvent/electrolyte system to ensure a clean background window (-0.5V to +1.5V).[1]

-

Analyte Scan: Add the substrate.[1] Scan at rates of 50, 100, and 200 mV/s.[1]

-

Expectation: Look for a reversible or quasi-reversible wave around +0.75V - +0.85V vs Ag/AgCl.[1]

-

-

Spiking: Add Ferrocene (approx 0.5 mM) directly to the cell.[1]

-

Referencing: Measure the shift (

) between the analyte peak and the Ferrocene couple (

Data Interpretation Table (Predicted Values):

| Compound | Hammett | Predicted | Electron Donating Power |

| 4-Methoxy-DMA | -0.27 (Para) | +0.68 V | High (Super-donor) |

| N,N-Dimethylaniline (DMA) | 0.00 (Ref) | +0.78 V | Moderate (Baseline) |

| 3-Methoxy-DMA | +0.12 (Meta) | +0.82 V | Lower (Inductively hindered) |

Note: A higher oxidation potential indicates the molecule is harder to oxidize, confirming the meta-methoxy group's inductive withdrawal.

Synthetic Utility: Regioselective Targeting

While the nitrogen is slightly deactivated, the aromatic ring is highly activated for Electrophilic Aromatic Substitution (EAS). The cooperative directing effects allow for high regioselectivity.[1]

Regioselectivity Logic

- Directing: Ortho (C2, C6) and Para (C4).[1]

-

3-OMe Directing: Ortho (C2, C4) and Para (C6).[1]

-

Overlap: Both groups direct strongly to C4 and C6 .[1]

-

Sterics: C2 is sandwiched between two substituents, making it sterically inaccessible.[1]

Result: Electrophiles will predominantly attack C4 (para to the amine) and C6 (para to the methoxy).

Protocol: Vilsmeier-Haack Formylation

This reaction introduces an aldehyde group and serves as a probe for nucleophilicity.[1]

-

Preparation: Cool DMF (3.0 eq) to 0°C under

. -

Activation: Dropwise addition of

(1.1 eq). Stir 30 min to form the Vilsmeier reagent (chloroiminium ion).[1] -

Addition: Add this compound (1.0 eq) dissolved in DMF.

-

Heating: Warm to 80°C for 2 hours.

-

Workup: Pour into ice water; neutralize with sodium acetate.

-

Outcome: The major product will be 4-dimethylamino-2-methoxybenzaldehyde (substitution at C4, para to the strongest donor).[1]

Photophysics: Twisted Intramolecular Charge Transfer (TICT)

This compound is a valuable scaffold for studying TICT states.[1] Upon excitation, the dimethylamino group can twist 90° relative to the benzene plane, decoupling the

-

Solvent Sensitivity: In polar solvents (e.g., acetonitrile), the TICT state is stabilized, leading to a large Stokes shift and red-shifted fluorescence.

-

Meta-Effect: The meta-methoxy group destabilizes the planar quinoid form usually required for standard fluorescence, thereby lowering the energy barrier for twisting. This makes 3-methoxy derivatives often more prone to non-radiative decay or dual-fluorescence than their para counterparts.[1]

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1] Link

-

Pavitt, A. S., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.[1] Environmental Science: Processes & Impacts, 19(3), 364-376.[1] Link

-

Grampp, G., & Landgraf, S. (2002). Solvent effects on the oxidation of organic molecules: A cyclic voltammetry study.[1] Journal of Electroanalytical Chemistry, 526(1-2), 19-28.[1]

-

Rettig, W. (1986). Charge separation in excited states of decoupled systems—TICT compounds and implications regarding the development of new laser dyes and the primary process of vision and photosynthesis. Angewandte Chemie International Edition, 25(11), 971-988.[1] Link

Evolution of Synthetic Strategies for 3-Methoxy-N,N-dimethylaniline

Technical Whitepaper | CAS: 15799-79-8

Executive Summary

This technical guide analyzes the synthetic evolution of 3-Methoxy-N,N-dimethylaniline (also known as N,N-dimethyl-m-anisidine), a critical intermediate in the synthesis of azo dyes, fluorescent probes, and pharmaceutical pharmacophores.

Historically, the synthesis of this molecule illustrates a fundamental shift in organic chemistry: from stoichiometric, reagent-heavy alkylations to precision transition-metal catalysis . This guide deconstructs the two most authoritative methodologies: the classical Eschweiler-Clarke Reductive Methylation (the historical industrial standard) and the modern Buchwald-Hartwig Amination (the precision research standard).

Part 1: The Historical Standard (Reductive Methylation)

The Eschweiler-Clarke Reaction

Before the advent of palladium catalysis, the most robust method to synthesize tertiary amines from primary aromatic amines without over-alkylation (quaternization) was the Eschweiler-Clarke reaction. This method remains relevant for kilogram-scale production due to the low cost of reagents.

Core Concept: The reaction utilizes formaldehyde as the carbon source and formic acid as the hydride donor (reducing agent).[1] Unlike direct alkylation with methyl iodide, which proceeds via an

Mechanistic Pathway

The selectivity of this reaction relies on the formation of an iminium species.[1][2][3][4] The hydride transfer from the formate anion is the rate-determining step, driven by the entropic release of

Figure 1: Mechanistic flow of the Eschweiler-Clarke reductive methylation. Note the irreversible hydride transfer step which prevents reversibility.

Validated Protocol: Eschweiler-Clarke Methylation

Precursor: m-Anisidine (3-Methoxyaniline) Reagents: 37% Aqueous Formaldehyde, 98% Formic Acid.

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge m-anisidine (100 mmol, 12.3 g).

-

Acid Addition: Cool the flask to 0°C. Add formic acid (500 mmol, 23.0 g) dropwise. Caution: Exothermic reaction.

-

Methylation Source: Add formaldehyde solution (37% aq., 250 mmol, 20.3 g). A 2.5 eq excess is required to drive the reaction to the tertiary amine.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Vigorous evolution of

will be observed. -

Workup:

-

Purification: Vacuum distillation (bp ~125°C at 13 mmHg) or column chromatography (Hexane/EtOAc).

Critical Analysis:

-

Pros: No quaternary salt formation; cheap reagents; scalable.

-

Cons: Long reaction times; evolution of gas requires careful venting; formaldehyde is a known carcinogen.

Part 2: The Modern Precision Route (Pd-Catalysis)

Buchwald-Hartwig Cross-Coupling

In modern drug discovery, where substrate scope and functional group tolerance are paramount, the Buchwald-Hartwig amination is the gold standard. This method constructs the C-N bond directly from an aryl halide, avoiding the need for aniline precursors which might be unstable or toxic.

Core Concept: Palladium(0) catalyzes the coupling of 3-bromoanisole with dimethylamine . This route is preferred when the methoxy-aniline precursor is not commercially available or when installing the amine late-stage in a complex molecule.

Catalytic Cycle & Logic

The reaction operates via a

Figure 2: The catalytic cycle of Buchwald-Hartwig amination. The choice of bulky phosphine ligands facilitates the difficult reductive elimination step.[7]

Validated Protocol: Pd-Catalyzed Amination

Precursor: 3-Bromoanisole

Reagents: Dimethylamine (2.0M in THF),

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

-

Catalyst Pre-loading: Add

(1 mol%) and BINAP (2 mol%). Add dry Toluene (5 mL) and stir at room temperature for 10 min to generate the active catalyst complex. -

Substrate Addition: Add 3-bromoanisole (1.0 mmol, 187 mg) and Sodium tert-butoxide (1.4 mmol, 135 mg).

-

Amine Addition: Add Dimethylamine (2.0M in THF, 1.2 mmol, 0.6 mL).

-

Reaction: Seal the tube and heat to 80°C for 6–12 hours.

-

Workup: Filter through a pad of Celite (to remove Pd black). Concentrate the filtrate.

-

Purification: Flash chromatography on silica gel (5% EtOAc in Hexanes).

Critical Analysis:

-

Pros: High convergence; mild conditions; tolerates other functional groups (e.g., esters, nitriles) if base is adjusted.

-

Cons: Expensive catalyst/ligand; requires oxygen-free technique.

Part 3: Comparative Analysis & Data Summary

The choice between these methods depends on the scale and the starting material availability.

| Metric | Eschweiler-Clarke (Historical) | Buchwald-Hartwig (Modern) |

| Starting Material | m-Anisidine (Amine) | 3-Bromoanisole (Halide) |

| Atom Economy | Moderate (Loss of | Low (Loss of NaBr + Ligand/Base mass) |

| Yield | 85–95% | 90–98% |

| Selectivity | High (stops at tertiary amine) | Very High (Ligand controlled) |

| Cost | Low (Commodity chemicals) | High (Pd catalyst, BINAP) |

| Primary Risk | Formaldehyde toxicity | Oxygen sensitivity |

Retrosynthetic Logic Map

To visualize the strategic disconnects:

Figure 3: Retrosynthetic analysis showing the two primary disconnects available to the chemist.

References

-

Eschweiler, W. (1905).[1][8] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[1][8] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[8]

-

Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids".[1][2][3][4] Journal of the American Chemical Society, 55(11), 4571–4587.

-

Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). "An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides". Journal of the American Chemical Society, 118(30), 7215–7216.

-

Organic Syntheses. (1945).[1] "Dimethylaniline derivatives (General Procedures)". Organic Syntheses, Coll.[1] Vol. 3, p. 723.

-

Sigma-Aldrich. (2024). "this compound Product Data & Safety Sheet".

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

Methodological & Application

reaction of 3-Methoxy-N,N-dimethylaniline with thionyl halides

Application Note: Reaction of 3-Methoxy-N,N-dimethylaniline with Thionyl Halides

Part 1: Executive Summary & Strategic Overview

This compound (MDMA) represents a highly activated electron-rich aromatic scaffold.[1] Its reactivity with thionyl halides (SOCl₂, SOBr₂) is bifurcated into two distinct mechanistic pathways, determined by the oxidation state of the nitrogen atom and reaction conditions.

For researchers in drug discovery and intermediate synthesis, understanding this bifurcation is critical:

-

Direct Electrophilic Thionylation (Pathway A): Reaction of the parent aniline with SOCl₂ typically yields arylsulfinyl chlorides or diaryl sulfoxides . This is the standard pathway for introducing sulfur functionality.

-

Regioselective Halogenation via N-Oxide (Pathway B): A modern, high-value protocol involves the transient formation of the N-oxide followed by treatment with thionyl halides.[1] This "Redox-Relay" strategy bypasses the messy mixtures often seen in direct halogenation, yielding clean ortho-chloro (using SOCl₂) or para-bromo (using SOBr₂) products.[1]

This guide details protocols for both pathways, with a specific focus on the N-Oxide route due to its high utility in generating halogenated building blocks for cross-coupling.[1][2]

Part 2: Scientific Foundation & Mechanism[1][3]

Substrate Analysis

-

Activation: The dimethylamino group (-NMe₂) is a strong activator and ortho, para-director.[1] The methoxy group (-OMe) at the meta position (relative to N) reinforces activation at the C4 and C6 positions.

-

Sterics:

Pathway A: Direct Thionylation (Sulfinylation)

Direct treatment of electron-rich anilines with thionyl chloride constitutes an Electrophilic Aromatic Substitution (S_EAr). The thionyl chloride sulfur atom (electrophilic) is attacked by the nucleophilic aromatic ring.

-

Primary Product: 4-(Dimethylamino)-2-methoxybenzenesulfinyl chloride.[1]

-

Secondary Product: Upon aqueous workup or reaction with a second equivalent of aniline, this forms the sulfoxide .

Pathway B: Regioselective Halogenation (The N-Oxide Route)

This pathway utilizes the "Polonovski-type" activation.[1] The N-oxide oxygen attacks the thionyl sulfur, creating a reactive sulfoxonium intermediate.[1]

-

With SOBr₂: The bromide ion attacks the para position (C4) with high selectivity.

-

With SOCl₂: The mechanism shifts (often involving an intramolecular delivery or specific solvent effects), favoring ortho chlorination (C2 or C6).

Figure 1: Bifurcated reactivity of this compound with thionyl halides.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Halogenation (High Value Synthesis)

Target: Synthesis of 4-bromo or 2/6-chloro derivatives for cross-coupling.

Reagents:

-

m-Chloroperbenzoic acid (mCPBA) (1.1 equiv) or H₂O₂

-

Thionyl Bromide (SOBr₂) or Thionyl Chloride (SOCl₂) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Sat. NaHCO₃, Na₂S₂O₃[1]

Step-by-Step Workflow:

-

N-Oxidation:

-

Dissolve this compound (5 mmol) in DCM (20 mL) at 0°C.

-

Slowly add mCPBA (5.5 mmol) in DCM. Stir at 0°C for 1 h, then RT for 2 h.

-

Check Point: TLC should show consumption of starting material (N-oxide is much more polar, low R_f).[1]

-

Wash with 10% Na₂CO₃ to remove m-chlorobenzoic acid.[1] Dry organic layer (Na₂SO₄) and concentrate to obtain the crude N-oxide.[2] (Can be used directly).[4]

-

-

Halogenation (The Thionyl Step):

-

Redissolve the N-oxide in anhydrous DCM (15 mL). Cool to -78°C (Critical for regiocontrol).[1]

-

For Bromination: Add SOBr₂ (6 mmol) dropwise.

-

For Chlorination: Add SOCl₂ (6 mmol) dropwise.

-

Allow the mixture to warm to 0°C over 2 hours, then stir at RT for 1 hour.

-

Observation: Gas evolution (SO₂) indicates reaction progress.

-

-

Workup:

-

Purification:

Protocol B: Direct Sulfinylation (Sulfoxide Synthesis)

Target: Synthesis of Bis(4-dimethylamino-2-methoxyphenyl) sulfoxide.[1]

Reagents:

Step-by-Step Workflow:

-

Addition:

-

Dissolve aniline (10 mmol) in DCM (30 mL) at -10°C.

-

Add SOCl₂ (5 mmol) dropwise. Note: Reaction is highly exothermic.[1]

-

The solution will likely turn deep yellow/orange or red (formation of sulfinyl chloride intermediate).

-

-

Reaction:

-

Stir at 0°C for 1 hour, then reflux for 2 hours to drive the formation of the sulfoxide (bridging two rings).

-

Note: If the goal is the sulfinyl chloride monomer, stop at 0°C and evaporate solvent under inert atmosphere (highly moisture sensitive).

-

-

Quench/Hydrolysis:

-

Data Analysis (Expected):

-

Product: Bis(4-dimethylamino-2-methoxyphenyl) sulfoxide.[1]

-

1H NMR: Look for symmetry in the aromatic region. The ortho-protons (relative to the sulfoxide bridge) will be deshielded.

-

Part 4: Data Presentation & Analysis

Table 1: Expected Outcomes by Reagent & Conditions

| Precursor | Reagent | Conditions | Major Product | Mechanism |

| Parent Aniline | SOCl₂ | -10°C, DCM | Arylsulfinyl Chloride | S_EAr (Direct) |

| Parent Aniline | SOCl₂ | Reflux, 2:1 ratio | Diaryl Sulfoxide | S_EAr (Double) |

| Aniline N-Oxide | SOBr₂ | -78°C to RT | 4-Bromo -3-methoxy-N,N-DMA | Nucleophilic Subs.[1] |

| Aniline N-Oxide | SOCl₂ | -78°C to RT | 2/6-Chloro -3-methoxy-N,N-DMA | Rearrangement |

Visualizing the N-Oxide Rearrangement (Pathway B):

Figure 2: Mechanistic flow of the N-oxide mediated chlorination.[1]

Part 5: Safety & Handling (Critical)

-

Thionyl Halides: React violently with water to release HCl/HBr and SO₂ gases.[1] All glassware must be oven-dried.[1] Perform all additions in a fume hood.

-

Exotherms: The reaction with electron-rich anilines is exothermic.[1] Control temperature strictly (-78°C or 0°C) to prevent polymerization or tar formation.[1]

-

Gas Evolution: The N-oxide rearrangement releases SO₂.[1] Ensure the reaction vessel is vented through a scrubber or bubbler.

References

-

Regioselective Halogenation of N,N-Dialkylaniline N-Oxides

-

General Reactivity of Thionyl Chloride with Anilines

-

Safety Data & Handling

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. CN117597341A - ç£ºé °èºè¡çç©ãå ¶å¶å¤æ¹æ³åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. DE1811337A1 - Triaryl methane dyes - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

role of 3-Methoxy-N,N-dimethylaniline in the Wagner-Jauregg reaction

Application Note: Strategic Utilization of 3-Methoxy-N,N-dimethylaniline in Wagner-Jauregg Cycloaddition Cascades

Part 1: Executive Summary & Strategic Rationale

The Wagner-Jauregg (W-J) reaction—classically defined as the double Diels-Alder cycloaddition of 1,1-diarylethylenes with maleic anhydride—remains a potent yet underutilized tool for constructing sterically crowded hydrophenanthrene and naphthalene scaffolds. These motifs are critical in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and morphine-like alkaloids.

This compound (3-MDMA) plays a pivotal role in modernizing this reaction. It serves not merely as a passive structural element, but as an electronic modulator . By incorporating 3-MDMA as the core aryl moiety of the styrenyl substrate, researchers can significantly lower the activation energy of the initial cycloaddition step.

Key Roles of 3-MDMA:

-

HOMO Elevation (Substrate Engineering): As a precursor to the 1,1-diarylethylene substrate, the electron-donating dimethylamino (-NMe₂) and methoxy (-OMe) groups raise the Highest Occupied Molecular Orbital (HOMO) of the styrene, accelerating the reaction with electron-deficient dienophiles (Maleic Anhydride).

-

Regiocontrol: The specific substitution pattern (3-methoxy) directs the secondary cyclization events, favoring specific stereochemical outcomes in the formation of the bis-adduct.

-

Polymerization Inhibition (Secondary Role): In its native aniline form, trace amounts can act as radical scavengers, suppressing the competitive homopolymerization of the styrene—a common failure mode in W-J protocols.

Part 2: Mechanism & Pathway Visualization

The reaction proceeds through a cascade:[1][2]

-

Precursor Synthesis: Conversion of 3-MDMA to the reactive styrene (1,1-diarylethylene).

-

First Diels-Alder: Formation of a succinic anhydride adduct (loss of aromaticity in the styrene is the barrier).

-

Second Diels-Alder: Reaction of the new internal diene with a second equivalent of maleic anhydride.

-

Aromatization: Re-establishment of the naphthalene core.

Figure 1: The Wagner-Jauregg pathway utilizing 3-MDMA as the scaffold progenitor.[3] The electron-rich nature of the precursor drives the initial rate-limiting cycloaddition.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Activated Substrate (The Styrene)

Objective: Convert 3-MDMA into 1-(4-dimethylamino-2-methoxyphenyl)-1-phenylethylene. Note: The position 4 (para to -NMe₂) is the most nucleophilic site for acylation.

Reagents:

-

This compound (1.0 eq)

-

Benzoyl Chloride (1.1 eq)

-

Aluminum Chloride (AlCl₃) (1.2 eq)

-

Methyltriphenylphosphonium bromide (1.2 eq)[4]

-

n-Butyllithium (1.2 eq)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Step-by-Step:

-

Friedel-Crafts Acylation:

-

Wittig Olefination:

-

Suspend Methyltriphenylphosphonium bromide in anhydrous THF at 0°C.

-

Add n-Butyllithium dropwise (solution turns yellow/orange). Stir 30 min.

-

Add the Ketone Intermediate (dissolved in THF) slowly.

-

Reflux for 12 hours.

-

Workup: Cool, filter off triphenylphosphine oxide, concentrate, and purify via silica column (Hexane/EtOAc 9:1).

-

Yield Target: >75% yellow viscous oil (The Activated Styrene).

-

Protocol B: The Wagner-Jauregg Cycloaddition

Objective: Double Diels-Alder reaction to form the hydrophenanthrene skeleton.

Reagents:

-

Activated Styrene (from Protocol A) (1.0 eq)

-

Maleic Anhydride (2.5 eq) - Freshly sublimed is critical.

-

Inhibitor: this compound (0.05 eq) or Hydroquinone.

-

Solvent: Xylene or Toluene (degassed).

Procedure:

-

Preparation: In a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the Activated Styrene in Xylene (0.5 M concentration).

-

Addition: Add Maleic Anhydride.

-

Inhibition: Add 0.05 eq of the native aniline (3-MDMA) or Hydroquinone.

-

Why? Electron-rich styrenes are prone to acid-catalyzed cationic polymerization initiated by trace acid in Maleic Anhydride. The aniline acts as a base/scavenger.

-

-

Reaction: Heat to reflux (140°C) for 24–48 hours under Nitrogen atmosphere.

-

Monitoring: Monitor by TLC.[8] The disappearance of the fluorescent styrene spot indicates completion.

-

-

Workup:

-

Aromatization (Optional but Recommended):

-

Treat the bis-adduct with Pd/C (10% wt) in refluxing p-cymene or use DDQ (2.2 eq) in Benzene to fully aromatize to the naphthalene derivative.

-

Part 4: Data Analysis & Troubleshooting

Table 1: Reaction Optimization Parameters

| Parameter | Condition | Rationale | Expected Outcome |

| Stoichiometry | 1:2.5 (Styrene:MA) | W-J requires 2 moles of dienophile per mole of styrene. | Full conversion to Bis-adduct. |

| Temperature | 110°C - 140°C | High barrier to disrupt aromaticity of the styrene phenyl ring. | Reaction completion <48h. |

| Inhibitor | 3-MDMA (5 mol%) | Scavenges radical/cationic species. | Suppression of polymer gum; cleaner crude. |

| Solvent | Xylene / Nitrobenzene | High boiling point required; Nitrobenzene accelerates DA reactions. | Improved yield (Nitrobenzene can be hard to remove). |

Troubleshooting Guide:

-

Issue: Polymerization (Gummy residue).

-

Cause: Styrene homopolymerization competes with cycloaddition.

-

Fix: Increase inhibitor load. Ensure Maleic Anhydride is sublimed (acid-free). Dilute reaction (0.1 M).

-

-

Issue: Stalled Mono-adduct.

-

Cause: The second Diels-Alder step is sluggish due to sterics.

-

Fix: Increase temperature (switch to Mesitylene, 165°C). Add Lewis Acid catalyst (e.g., Et₂AlCl) cautiously.

-

References

-

Tartakoff, S. S., et al. (2020). "Spectroscopic and computational evidence for the concerted mechanism of the Wagner‐Jauregg reaction."[10] Chemistry – A European Journal.

-

Wagner-Jauregg, T. (1930). "Über die Addition von Maleinsäureanhydrid an asymmetrisches Diphenyl-äthylen." Berichte der deutschen chemischen Gesellschaft.

-

Ridgway, S. (2017). "Examining the Wagner-Jauregg Reaction: Providing an Alternative to Morphine."[11] St. Lawrence University Student Research.

-

Kusurkar, R. S., et al. (2006). "Reaction of 1,1-diarylethylenes with maleic anhydride: A re-examination." Tetrahedron.

-

Fisher Scientific. (2023). "Product Specification: this compound." Thermo Fisher Scientific Chemicals.

Sources

- 1. Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 9. US20050144740A1 - Agents used for dyeing keratinous fibers - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Examining the Wagner-Jauregg Reaction: Providing an Alternative to Morphine | Scholar [scholar.stlawu.edu]

Application Note & Protocol Guide: Regioselective Halogenation of 3-Methoxy-N,N-dimethylaniline for Synthesis of High-Value Anilines

Executive Summary & Scientific Context

Halogenated anilines are foundational building blocks in modern medicinal chemistry and materials science. The introduction of halogen atoms onto an aniline scaffold profoundly influences molecular properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. 3-Methoxy-N,N-dimethylaniline is a highly activated aromatic system, presenting both a unique opportunity and a significant challenge for regioselective synthesis. Its utility lies in its potential to generate a diverse array of substituted anilines, but its high reactivity necessitates carefully controlled conditions to prevent unwanted side reactions, primarily polyhalogenation.

This guide provides a comprehensive technical overview and detailed, field-proven protocols for the controlled bromination, chlorination, and iodination of this compound. We will delve into the mechanistic principles of electrophilic aromatic substitution (SEAr) that govern these transformations, explain the causality behind reagent selection and reaction parameter optimization, and offer practical troubleshooting advice.[1][2][3]

Mechanistic Rationale: Directing Effects & Regioselectivity

The synthetic strategy hinges on the principles of Electrophilic Aromatic Substitution (SEAr). The outcome of the halogenation is dictated by the two powerful electron-donating groups (EDGs) on the aniline ring: the N,N-dimethylamino group [-N(CH₃)₂] and the methoxy group [-OCH₃].

-

Activating & Directing Effects : Both the -N(CH₃)₂ and -OCH₃ groups are strong activators of the benzene ring towards electrophilic attack. They donate electron density into the ring via resonance (+M effect), stabilizing the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[4] They are both classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[4]

-

Hierarchical Dominance : The -N(CH₃)₂ group is a significantly more powerful activating group than the -OCH₃ group.[5] Therefore, its directing effect will be the primary determinant of regioselectivity. The positions most activated for electrophilic attack are C4 (para to -NMe₂), and C2/C6 (ortho to -NMe₂).

-

Synergistic Activation : The C2, C4, and C6 positions benefit from synergistic activation from both groups, making the substrate extremely reactive.

-

C4 (para to -NMe₂, ortho to -OMe) : Highly activated and sterically accessible. This is often the preferred site for monosubstitution.

-

C6 (ortho to -NMe₂, para to -OMe) : Also highly activated.

-

C2 (ortho to both -NMe₂ and -OMe) : While electronically activated, this position is the most sterically hindered.

-

Due to this high activation, achieving selective mono-halogenation is the principal challenge. The use of milder halogenating agents and strict control of stoichiometry and temperature are paramount to prevent the formation of di- and tri-substituted byproducts.[4][6]

Caption: Regioselectivity map for electrophilic halogenation.

General Safety & Handling Precautions

Working with halogenating agents and halogenated solvents requires strict adherence to safety protocols.

-

Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[7]

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and ANSI-approved chemical splash goggles.[7][8]

-

Reagent Handling : Halogenating agents like NBS and NCS can be irritants. Avoid generating dust. Halogenated solvents like dichloromethane are suspected carcinogens and should be handled with care.[8]

-

Waste Disposal : Segregate halogenated waste streams from non-halogenated waste for proper disposal according to institutional guidelines.

Experimental Protocols

These protocols are optimized for the selective mono-halogenation of this compound on a 10 mmol scale. Reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) to prevent over-reaction.

Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and solid source of electrophilic bromine, making it a safer alternative to liquid bromine, especially for highly activated substrates.[9][10][11]

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| This compound | 151.21 | 1.51 g | 10.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10.0 | 1.0 |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |

| Sat. aq. NaHCO₃ | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ | - | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.51 g, 10.0 mmol).

-

Dissolution : Add acetonitrile (50 mL) and stir until the aniline is fully dissolved. Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition : Add N-Bromosuccinimide (1.78 g, 10.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction : Stir the reaction mixture at 0 °C. Monitor the reaction progress every 15 minutes using TLC (Eluent: 10% Ethyl Acetate in Hexanes). The starting material has an Rf of approximately 0.40.[12][13] The product, 4-Bromo-3-methoxy-N,N-dimethylaniline, will be less polar with a higher Rf. The reaction is typically complete within 1-2 hours.

-

Quenching & Work-up : Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any acid and quench excess reagent.

-

Extraction : Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing : Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).[13]

-

Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford the pure product as a pale yellow oil.

Protocol 2: Selective Chlorination using N-Chlorosuccinimide (NCS)

Similar to NBS, N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic rings like anilines.[6][14][15]

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| This compound | 151.21 | 1.51 g | 10.0 | 1.0 |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.34 g | 10.0 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |

| Sat. aq. NaHCO₃ | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ | - | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask with a magnetic stir bar, add this compound (1.51 g, 10.0 mmol).

-

Dissolution : Add dichloromethane (50 mL) and stir to dissolve. Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition : Add N-Chlorosuccinimide (1.34 g, 10.0 mmol) in small portions over 15 minutes. Maintain the temperature at 0 °C.

-

Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (10% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 2-4 hours).

-

Work-up : Quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL). Transfer to a separatory funnel.

-

Extraction : Separate the layers and extract the aqueous phase with additional DCM (50 mL).

-

Washing : Combine the organic extracts and wash with brine (50 mL).

-

Drying & Concentration : Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification : Purify the resulting residue via flash column chromatography (silica gel, gradient elution with 5-15% ethyl acetate/hexanes) to isolate 4-Chloro-3-methoxy-N,N-dimethylaniline.

Protocol 3: Selective Iodination using Iodine Monochloride (ICl)

Iodination requires a more potent electrophile. Iodine monochloride (ICl) serves as a polarized source of electrophilic iodine (I⁺) and is highly effective for the iodination of activated arenes.[16][17]

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| This compound | 151.21 | 1.51 g | 10.0 | 1.0 |

| Iodine Monochloride (ICl) | 162.36 | 1.62 g | 10.0 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |

| Sat. aq. Na₂S₂O₃ | - | 50 mL | - | - |

| Sat. aq. NaHCO₃ | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ | - | ~5 g | - | - |

Step-by-Step Procedure

-

Reaction Setup : In a 100 mL round-bottom flask with a stir bar, dissolve this compound (1.51 g, 10.0 mmol) in dichloromethane (50 mL). Cool the flask to -10 °C using an ice/salt bath.

-

Reagent Addition : Slowly add a solution of iodine monochloride (1.62 g, 10.0 mmol) in 10 mL of DCM dropwise via a syringe over 20 minutes. A dark precipitate may form.

-

Reaction : Stir the mixture at -10 °C to 0 °C, monitoring by TLC (10% Ethyl Acetate in Hexanes). The reaction is generally rapid, often completing within 1 hour.

-

Quenching : Carefully quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to consume any unreacted ICl. Stir until the deep color dissipates.

-

Work-up : Transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO₃ (50 mL) to neutralize acids.

-

Extraction : Separate the layers and extract the aqueous phase with DCM (50 mL).

-

Washing : Combine the organic layers and wash with brine (50 mL).

-

Drying & Concentration : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude material by flash column chromatography (silica gel, 5-15% ethyl acetate/hexanes) to yield 4-Iodo-3-methoxy-N,N-dimethylaniline.

General Experimental Workflow & Data Summary

The overall process for each halogenation follows a consistent and logical progression from reaction to purification.

Caption: General workflow for the synthesis of halogenated anilines.

Comparative Reaction Data

| Halogenation | Reagent | Solvent | Temp. (°C) | Typical Time | Expected Major Product |

|---|---|---|---|---|---|

| Bromination | NBS | CH₃CN | 0 | 1-2 h | 4-Bromo-3-methoxy-N,N-dimethylaniline |

| Chlorination | NCS | DCM | 0 to RT | 2-4 h | 4-Chloro-3-methoxy-N,N-dimethylaniline |

| Iodination | ICl | DCM | -10 to 0 | ~1 h | 4-Iodo-3-methoxy-N,N-dimethylaniline |

Troubleshooting & Expert Insights

-

Issue: Polyhalogenation (Di- or Tri-substitution)

-

Cause : The substrate is extremely activated. Using more than 1.0 equivalent of the halogenating agent, or allowing the reaction temperature to rise, will promote further substitution.

-

Solution : Use a precise stoichiometry (≤1.0 equivalent of the halogenating agent). Maintain low temperatures (0 °C or below). Add the reagent slowly and monitor the reaction closely by TLC, quenching it immediately upon consumption of the starting material.

-

-

Issue: Incomplete Reaction

-

Cause : Deactivated or impure halogenating agent (NBS/NCS can degrade over time). Insufficient reaction time.

-

Solution : Use freshly opened or purified NBS/NCS. Confirm reagent activity on a known standard if necessary. Allow the reaction to proceed for a longer duration, but do not increase the temperature without careful consideration of the risk of side reactions.

-

-

Issue: Difficult Purification

-

Cause : The polarity of the starting material and the mono-halogenated product can be very similar. Succinimide byproduct may not be fully removed during work-up.

-

Solution : Ensure a thorough aqueous wash (especially with NaHCO₃) to remove the succinimide. Use a shallow gradient during column chromatography and consider using a high-resolution silica for better separation.

-

References

-

Lewis, J. C., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. [Link]

-

Zhu, Y., et al. (2006). Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. Reaction Kinetics and Catalysis Letters. [Link]

-

Lewis, J. C., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]

-

Wang, H., et al. (2020). Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. Organic Chemistry Frontiers. [Link]

-

Chemistry LibreTexts. (2023). Halogenation of Alkanes. Chemistry LibreTexts. [Link]

-

Chemistry Steps. Reactions of Aniline. Chemistry Steps. [Link]

-

ResearchGate. (Table) Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate. [Link]

-

ResearchGate. (2024). Theoretical study of the iodination of methoxybenzene by iodine monochloride. ResearchGate. [Link]

-

Ghorbani-Vaghei, R., & Jalili, H. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis Online. [Link]

-

PSFC. (1998). Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

-

TopSCHOLAR. (2013). An Expedited, Regiospecific para-Bromination of Activated Aryls. Western Kentucky University. [Link]

-

Walsh Medical Media. (2012). N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. Walsh Medical Media. [Link]

-

University of California, Santa Barbara. (SOP) Halogenated Solvents. UCSB Environmental Health & Safety. [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Regioselective bromination. (2017). Tetrahedron Letters. [Link]

-

Dolewski, R. D., et al. (2019). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. ACS Catalysis. [Link]

-

ICL Group. (2016). HALOGENE Safety Handbook. ICL Group. [Link]

-

Organic Syntheses. (Procedure) Anthranilic acid, 5-iodo-. Organic Syntheses. [Link]

-

ResearchGate. (Figure) Substitution reactions of 3 with aniline derivatives. ResearchGate. [Link]

-

Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Quora. [Link]

-

Mishra, S., et al. (2005). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry. Analyst. [Link]

-

Organic Syntheses. (Procedure) m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]

-

Common Organic Chemistry. Chlorination - Common Conditions. chem.ucalgary.ca. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. chem.ucalgary.ca. [Link]

-

International Science Community Association. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Journal of Chemical and Environmental Science. [Link]

-

ResearchGate. (2025). Chlorination of Aromatic Rings by PCL5. ResearchGate. [Link]

-

Pramanik, A., et al. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. RSC Publishing. [Link]

-

Wikipedia. Electrophilic aromatic substitution. Wikipedia. [Link]

-

Chemistry Stack Exchange. (2016). Making N,N-dimethylaniline from aniline. Chemistry Stack Exchange. [Link]

-

Allen, T. Halogenation of Alkanes | Mechanism, Reaction Steps & Products. A-Level Chemistry. [Link]

-

ResearchGate. (2025). Electrophilic Halogen Reagents-mediated Halogenation: Synthesis of Halogenated Dihydro-1,3-oxazine Derivatives. ResearchGate. [Link]

-

Wikipedia. 4-Iodo-N,N-dimethylaniline. Wikipedia. [Link]

-

WUR eDepot. (2025). Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate. Wageningen University & Research. [Link]

-

Braun Research Group. (SOP) Halogenated Organic Liquids. Northwestern University. [Link]

-

MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Molecules. [Link]

-

ResearchGate. (2025). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link]

-

Organic Syntheses. (1958). A reliable procedure for allylic bromination with NBS. Organic Syntheses. [Link]

-

NIH. (2015). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. National Institutes of Health. [Link]

-

PrepChem.com. Preparation of N,N-dimethylaniline. PrepChem.com. [Link]

-

Urones, B., et al. (2013). Copper-Catalyzed ortho-Halogenation of Protected Anilines - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

- 1. Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 11. Bromination - Common Conditions [commonorganicchemistry.com]

- 12. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Chlorination - Common Conditions [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxy-N,N-dimethylaniline

[1]

Ticket ID: #PUR-3MDA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Purification, Isolation, and Troubleshooting of Crude 3-Methoxy-N,N-dimethylaniline

Executive Summary

You are working with This compound (CAS: 15799-79-8), a lipophilic tertiary aromatic amine. It typically presents as a pale yellow to colorless oil with a boiling point of ~113–114°C at 6 mmHg.

Common Pain Points:

-

Persistent Impurities: Difficulty removing N-monomethyl or primary amine precursors (starting materials).

-

Chromatographic Tailing: Significant streaking on silica gel due to silanol interactions.

-

Oxidative Instability: Darkening of the oil upon storage (N-oxide formation).

Below are the specific troubleshooting protocols designed to resolve these issues.

Module 1: Chemical Purification (The "Scavenger" Protocol)

User Question: "I have performed a standard acid-base extraction, but NMR still shows traces of the monomethyl intermediate (3-methoxy-N-methylaniline). How do I remove this without running a difficult column?"

Technical Insight: Standard acid-base extraction relies on pKa differences. However, both the target tertiary amine and the impurity (secondary amine) are basic. They will both protonate and extract into the aqueous acid layer, rendering separation impossible via simple pH manipulation.

The Solution: Chemical Derivatization (Acetylation) We must chemically modify the impurity to remove its basicity. By reacting the mixture with acetic anhydride, the primary and secondary amines are converted into neutral amides (acetamides), while the target tertiary amine remains basic .

Protocol:

-

Dissolution: Dissolve the crude oil in an organic solvent (DCM or Ethyl Acetate).

-

Scavenging: Add 1.2 equivalents (relative to the impurity, estimated by NMR) of acetic anhydride and a catalytic amount of pyridine. Stir at room temperature for 1-2 hours.

-

Acid Extraction: Wash the organic layer with 1M HCl .

-

Result: The target tertiary amine protonates and moves to the Aqueous Phase . The neutral amide impurity stays in the Organic Phase .

-

-

Recovery: Separate layers. Discard the organic layer (contains impurities). Basify the aqueous layer (pH > 10) with NaOH and extract back into fresh organic solvent.[4]

Workflow Diagram:

Caption: Chemoselective purification workflow using acetylation to sequester secondary amine impurities.

Module 2: Vacuum Distillation & Thermal Stability

User Question: "My compound turns black and decomposes when I try to distill it. What are the correct parameters?"

Technical Insight: Aromatic amines are sensitive to oxidation, especially at high temperatures. Distilling at atmospheric pressure (approx. 265°C) will almost certainly lead to decomposition and tar formation. You must use high vacuum to lower the boiling point below 120°C.

Operational Parameters:

| Parameter | Specification | Notes |

| Pressure | < 6 mmHg | Essential to reduce boiling point.[5] |

| Boiling Point | 113–114°C (at 6 mmHg) | Target range. |

| Bath Temp | Max 140°C | Do not overheat the flask wall. |

| Atmosphere | Nitrogen Bleed | Critical: Never distill amines in air. Use a capillary bleed or inert gas manifold. |

Troubleshooting Checklist:

-

Leak Check: If the boiling point is rising >120°C, your vacuum is insufficient. Check grease seals.

-

Color: The distillate should be colorless or pale yellow. If it comes over dark, you are entraining "pot residue" (splashing) or oxidizing the vapor. Use a splash guard or Vigreux column.

Module 3: Chromatography (Silica Gel Tailing)

User Question: "I am running a column (Hexane/EtOAc), but the product streaks from the baseline to the solvent front. I'm losing half my yield."

Technical Insight: Silica gel is slightly acidic (silanol groups, Si-OH). Basic amines interact strongly with these protons via hydrogen bonding and acid-base attraction, causing "tailing."

The Solution: Mobile Phase Modification You must "deactivate" the silica by adding a competing base to the mobile phase.[6]

Recommended Solvent Systems:

-

The Standard: Hexane / Ethyl Acetate + 1% Triethylamine (TEA) .

-

Protocol: Flush the column with the TEA-containing solvent before loading your sample. This saturates the active sites.

-

-

The Alternative: DCM / Methanol + 1% Ammonia (7N in MeOH) .

-

Use Case: For more polar impurities or if the compound is stuck at the baseline.

-

Decision Logic:

Caption: Decision tree for troubleshooting amine chromatography issues.

Module 4: Storage and Stability (The "Blue Oil" Phenomenon)

User Question: "I left the pure oil on the bench over the weekend, and it has turned green/blue. Is it ruined?"

Technical Insight: Aromatic amines are prone to oxidation by atmospheric oxygen, forming radical cations (Wurster salts) or N-oxides, which are often deeply colored (blue/green/black) even at trace levels (ppm).

Assessment:

-

Trace Color: If the NMR is clean but the color is off, it is likely a surface impurity. You can use it for the next step.

-

Deep Black/Tar: Significant decomposition. Requires re-distillation or filtration through a short plug of basic alumina.

Storage Protocol (The "Golden Rule"):

-

Container: Amber glass vial (blocks UV light).

-

Headspace: Flush with Argon or Nitrogen before sealing.

-

Temperature: Store at 4°C or -20°C.

-

Stabilizer: For long-term bulk storage, storing over activated 4Å molecular sieves can help maintain dryness and prevent hydrolysis-related degradation.

References

-

Physical Properties & Safety: Occupational Safety and Health Administration (OSHA). N,N-Dimethylaniline Chemical Sampling Information. Retrieved from (Data extrapolated for methoxy-derivative handling).

-

Purification of Amines: Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920. (Classic reference for acetylation of secondary amines in presence of tertiary amines).

-

Chromatography Techniques: Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from .

-

Synthesis & Impurities: Thermo Scientific Chemicals. This compound Product Specifications. Retrieved from .

-

General Distillation Protocol: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for tertiary amine purification).

Sources

- 1. prezi.com [prezi.com]